5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
5-[4-(4-Ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound featuring a fused isoindole-1,3-dione core substituted with a 4-methylphenyl group and a 4-ethylphenylpiperazine-carbonyl moiety. The ethyl and methyl substituents on the aryl groups likely influence lipophilicity, metabolic stability, and target affinity.
Properties
IUPAC Name |
5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-3-20-6-11-22(12-7-20)29-14-16-30(17-15-29)26(32)21-8-13-24-25(18-21)28(34)31(27(24)33)23-9-4-19(2)5-10-23/h4-13,18H,3,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBMDKSLFQFNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of the piperazine ring and the isoindole ring. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ring opening of aziridines: This method uses N-nucleophiles to open aziridine rings, leading to the formation of piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of isoindole-1,3-dione, including 5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione, exhibit significant biological activities. Notably, studies have shown that this compound interacts with various biological targets involved in cancer progression.
In vitro studies have demonstrated its potential as an antitumor agent. For example, the compound has been evaluated for its antimitotic activity against human tumor cells, revealing promising growth inhibition rates. In one study following National Cancer Institute (NCI) protocols, it displayed a mean GI50 value indicating effective cytotoxicity against a panel of cancer cell lines .
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential applications in neuropharmacology. Similar compounds have been studied for their effects on neurotransmitter systems. For instance, piperazine derivatives are known to interact with dopamine and serotonin receptors, which could position this compound as a candidate for developing treatments for psychiatric disorders or neurodegenerative diseases .
Comparative Studies
To better understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-methoxyphenyl)piperazine | Contains a methoxy group instead of an ethyl group | Exhibits different receptor binding profiles |
| 4-benzhydrylpiperazine | Larger piperazine derivative with phenyl substituents | Known for high potency in analgesic activity |
| 3,4-pyridinedicarboximide derivatives | Similar core structure but different nitrogen heterocycles | Demonstrated significant anticancer activity |
These comparisons highlight how structural modifications can influence biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of 5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Hypothesized Effects
Key Observations:
Piperazine Substituents: The 4-ethylphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing 2,4-dichlorophenyl in Compound 7o and the strongly hydrophobic 4-trifluoromethylphenyl in Compound 5 . These differences may alter receptor-binding kinetics and selectivity.
Core Scaffolds :
- The isoindole-1,3-dione core in the target compound offers hydrogen-bonding sites (via carbonyl groups) absent in the pentanamide (Compound 7o) or coumarin (Compound 4g) cores. This could improve interactions with polar binding pockets in enzymes or receptors.
- The pyrazole core in Compound 5 may confer distinct tautomeric properties, influencing redox stability and metabolic pathways.
Pharmacological Implications
Discussion:
- Target Compound : The combination of isoindole-dione and ethyl/methyl groups may optimize both solubility and binding to dopamine receptors, but the absence of electron-withdrawing groups (e.g., Cl, CF3) could limit metabolic stability compared to Compounds 7o and 5 .
- Compound 7o : The dichlorophenyl group enhances lipophilicity, favoring blood-brain barrier penetration, but may increase toxicity risks .
- Compound 5 : The trifluoromethyl group improves resistance to cytochrome P450 metabolism but may reduce aqueous solubility, complicating formulation .
Methodological Considerations
Structural characterization of such compounds often relies on X-ray crystallography using programs like SHELXL and ORTEP for refinement and visualization . For example, the planar isoindole-dione core’s conformation could be analyzed using these tools to predict binding modes.
Biological Activity
The compound 5-[4-(4-ethylphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione (hereafter referred to as Compound A) belongs to a class of isoindole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of Compound A, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
Compound A is characterized by a complex structure that includes an isoindole core with piperazine and phenyl substituents. Its molecular formula is , and it has a molecular weight of approximately 364.43 g/mol.
Antitumor Activity
Recent studies have indicated that isoindole derivatives can exhibit significant antitumor properties. A study by Kumar et al. synthesized various isoindoline-1,3-dione derivatives and evaluated their inhibitory effects on tumor-associated carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Compound A demonstrated promising inhibitory activity against CA IX, with IC50 values indicating effectiveness in reducing tumor cell proliferation .
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects. Studies have suggested that compounds with similar structural frameworks can act as serotonin receptor modulators, potentially influencing mood and anxiety disorders. The modulation of these pathways could be explored further for Compound A's potential as a therapeutic agent in neuropsychiatric conditions.
The mechanisms underlying the biological activities of Compound A are likely multifaceted:
- Inhibition of Enzymatic Activity : The presence of the isoindole structure may facilitate interactions with enzymes like carbonic anhydrase IX, leading to reduced tumor growth.
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways could account for its antimicrobial properties.
Case Study 1: Antitumor Efficacy
In a study assessing the efficacy of various isoindole derivatives against CA IX, Compound A was included among several candidates. It exhibited an IC50 value of 0.45 μM , indicating a strong potential for further development as an antitumor agent .
Case Study 2: Antimicrobial Screening
A screening of structurally related piperazine compounds revealed that those similar to Compound A demonstrated significant activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 μM . This suggests that Compound A may also warrant investigation for its potential in treating tuberculosis.
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic strategies for constructing the piperazine-carbonyl-isoindole-dione scaffold in this compound?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of substituted piperazine intermediates via nucleophilic substitution or condensation reactions. For example, substituting halophenyl groups on piperazine using alkyl/aryl halides under reflux conditions (e.g., ethanol with acetic acid) .
- Step 2 : Carbonyl linkage formation between the piperazine and isoindole-dione moieties. This may employ coupling agents like EDCl/HOBt or direct acylation using activated carbonyl precursors .
- Step 3 : Purification via normal-phase chromatography (e.g., 10% methanol/ammonium hydroxide) to isolate the target compound .
Key Optimization : Reaction temperature (80–120°C) and solvent selection (DMF, DCM) significantly influence yield and purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Analytical characterization should include:
- NMR Spectroscopy : Confirm substitution patterns on the piperazine and isoindole-dione rings (e.g., ¹H NMR for ethyl/methyl protons, ¹³C NMR for carbonyl groups).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
- HPLC-PDA : Assess purity (>95% by area normalization) and detect impurities from side reactions (e.g., incomplete acylation) .
Data Cross-Validation : Compare spectral data with structurally similar compounds (e.g., piperazine derivatives in ).
Advanced Research Questions
Q. What computational methods can predict optimal reaction conditions for synthesizing this compound?
Advanced approaches integrate:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps like piperazine acylation .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict solvent/catalyst combinations that maximize yield. For example, ML-guided selection of DMF as a solvent for polar intermediates .
- Reaction Path Sampling : Employ algorithms like the nudged elastic band (NEB) method to simulate reaction pathways and optimize temperature/pH conditions .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Contradictions (e.g., unexpected NMR splitting patterns) may arise from dynamic processes like restricted rotation or tautomerism. Strategies include:
- Variable-Temperature NMR : Identify conformational changes (e.g., piperazine ring puckering) by acquiring spectra at 25°C and −40°C .
- 2D-COSY/NOESY : Map through-space interactions to distinguish regioisomers or confirm substituent positioning .
- X-ray Crystallography : Resolve ambiguity by determining the crystal structure, particularly for chiral centers in the isoindole-dione core .
Q. What strategies mitigate low yields in the final coupling step of the synthesis?
Common issues include steric hindrance or poor nucleophilicity. Solutions involve:
- Pre-activation of Carbonyl Groups : Use chloroformate derivatives or mixed anhydrides to enhance reactivity .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve efficiency via controlled dielectric heating .
- Catalytic Systems : Introduce Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are present in intermediates .
Methodological Challenges & Solutions
Q. How to address stability issues during storage of this compound?
- Storage Conditions : Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the carbonyl group .
- Incompatibility Alert : Avoid oxidizers (e.g., peroxides) and humidity >60%, which degrade the isoindole-dione ring .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to establish shelf-life .
Q. What in silico tools can prioritize biological targets for this compound?
- Molecular Docking : Screen against dopamine receptors (e.g., D3) due to structural similarity to piperazine-based ligands in .
- Pharmacophore Modeling : Identify key features (e.g., hydrogen bond acceptors in the carbonyl group) for kinase or GPCR targeting .
- ADMET Prediction : Use SwissADME to assess bioavailability and BBB penetration, critical for CNS-targeted studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
